

# Disperse Red 74: A Comprehensive Technical Review of its Synthesis and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disperse Red 74*

Cat. No.: *B3029303*

[Get Quote](#)

## Introduction

**Disperse Red 74**, identified by the Colour Index number 113379 and CAS number 61703-11-5, is a monoazo dye recognized for its brilliant yellow-red hue.<sup>[1]</sup> As a member of the disperse dye class, it is characterized by its low water solubility and its application from a fine aqueous dispersion to dye hydrophobic fibers.<sup>[2]</sup> Its primary industrial application is in the dyeing and printing of synthetic textiles, most notably polyester and its blends, where it is valued for its high-temperature performance and good fastness properties.<sup>[3][4]</sup> This technical guide provides an in-depth literature review of the synthesis, physicochemical properties, and applications of **Disperse Red 74**, tailored for researchers, scientists, and professionals in the chemical and textile industries. While the audience scope includes drug development professionals, it is important to note that extensive literature searches did not yield any evidence of **Disperse Red 74**'s use in pharmaceutical development or its interaction with biological signaling pathways. Its relevance is firmly established within the realm of industrial colorants.

## Physicochemical and Fastness Properties

**Disperse Red 74** is a dark reddish-brown powder with a purple cast.<sup>[5]</sup> It is soluble in organic solvents such as ethanol and acetone.<sup>[5]</sup> Key physicochemical properties are summarized in Table 1. The dye's color is stable in the presence of copper and iron ions during the dyeing process, a desirable characteristic for achieving consistent shades.<sup>[5]</sup> However, it is sensitive to alkaline conditions, necessitating careful pH control during application.<sup>[5]</sup>

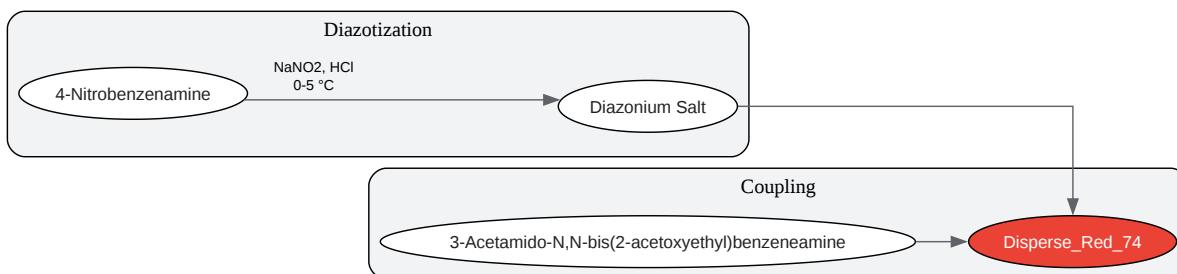
Table 1: Physicochemical Properties of **Disperse Red 74**

| Property                                                 | Value                          | Reference           |
|----------------------------------------------------------|--------------------------------|---------------------|
| CI Name                                                  | Disperse Red 74                | <a href="#">[1]</a> |
| CAS Number                                               | 61703-11-5                     | <a href="#">[1]</a> |
| Molecular Formula                                        | C22H25N5O7                     | <a href="#">[1]</a> |
| Molecular Weight                                         | 471.46 g/mol                   | <a href="#">[1]</a> |
| Appearance                                               | Dark reddish-brown powder      | <a href="#">[5]</a> |
| Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ ) | ~496 nm                        | <a href="#">[6]</a> |
| Solubility                                               | Soluble in ethanol and acetone | <a href="#">[5]</a> |

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various environmental factors. **Disperse Red 74** generally exhibits good to excellent fastness ratings, particularly for washing and sublimation, making it suitable for textiles that require durability.[\[2\]](#)[\[4\]](#) The fastness ratings according to ISO standards are presented in Table 2.

Table 2: Fastness Properties of **Disperse Red 74** on Polyester

| Fastness Test             | ISO Standard | Rating (1-5,<br>5=Excellent) | Reference           |
|---------------------------|--------------|------------------------------|---------------------|
| Light Fastness            | ISO 105-B02  | 5                            | <a href="#">[2]</a> |
| Washing Fastness          | ISO 105-C06  | 5                            | <a href="#">[2]</a> |
| Sublimation Fastness      | ISO 105-P01  | 5                            | <a href="#">[2]</a> |
| Rubbing Fastness<br>(Dry) | ISO 105-X12  | 4-5                          | <a href="#">[2]</a> |
| Rubbing Fastness<br>(Wet) | ISO 105-X12  | 4-5                          | <a href="#">[2]</a> |


# Synthesis of Disperse Red 74

The synthesis of **Disperse Red 74** is a classic example of azo coupling, a fundamental reaction in the production of a vast array of colorants. The process involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.[1]

## Reaction Pathway

The synthesis of **Disperse Red 74** proceeds as follows:

- **Diazotization:** 4-Nitrobenzenamine (also known as p-nitroaniline) is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.
- **Coupling Reaction:** The diazonium salt is then reacted with the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, to form the final **Disperse Red 74** molecule.[1]



[Click to download full resolution via product page](#)

### Synthesis of Disperse Red 74

## Experimental Protocol for Synthesis

The following is a representative industrial-scale synthesis protocol for **Disperse Red 74**.

## Part 1: Preparation of the Coupling Component (Illustrative)

The synthesis of the coupling component, 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine, is a multi-step process. An illustrative procedure involves the following key transformations:

- Acylation of m-Phenylenediamine: m-Phenylenediamine is acylated to protect one of the amino groups. For example, 38.6 kg of 98% m-phenylenediamine is dissolved in 236 kg of water at 60-65 °C. After cooling to 28 °C, 47 kg of 30% hydrochloric acid is added, followed by the addition of acetic anhydride at 28-32 °C.[7]
- Ethoxylation: The acylated intermediate is then reacted with ethylene oxide. The acylated product is mixed with water and heated to 70-75 °C, followed by the introduction of approximately 50 kg of ethylene oxide.[7]
- Esterification: The resulting diol is esterified with acetic anhydride. After concentrating the product from the previous step, 17.05 kg of 98% acetic acid is added, and the mixture is heated. Then, 125.5 kg of 98% acetic anhydride is slowly added at 80-90 °C. The reaction is completed by heating at 95-100 °C for 3 hours to yield the final coupling component.[7]

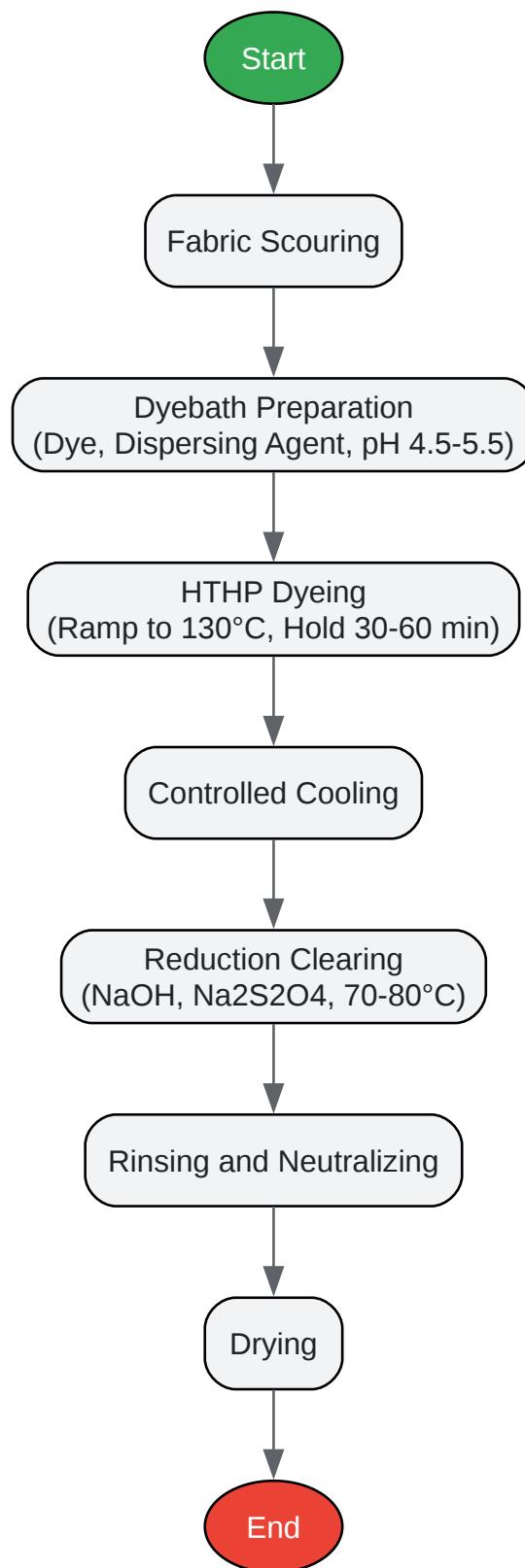
## Part 2: Diazotization and Coupling

- Diazotization: 32.2 kg of 93% p-nitroaniline is diazotized at 0-5 °C using 79 kg of 30% hydrochloric acid and 17.4 kg of 93% sodium nitrite.[7]
- Coupling: The prepared diazonium salt solution is then coupled with the synthesized coupling component at 15-20 °C for 4-5 hours.[7]
- Isolation: The resulting **Disperse Red 74** dye is isolated by filtration, followed by grinding and drying to yield the final product.[7]

## Applications in Textile Dyeing

**Disperse Red 74** is primarily used for dyeing polyester fibers and their blends with other fibers like cotton.[8] Due to the crystalline and hydrophobic nature of polyester, the dyeing process requires high energy to facilitate the diffusion of the dye molecules into the fiber structure. The most common method for applying **Disperse Red 74** is the high-temperature, high-pressure (HTHP) exhaust dyeing method.[3][6]

# High-Temperature, High-Pressure (HTHP) Dyeing Protocol for Polyester


This method is typically carried out in a sealed dyeing machine (autoclave) to achieve temperatures above the boiling point of water.

1. Pre-treatment of Fabric: Before dyeing, the polyester fabric is thoroughly cleaned (scoured) to remove any impurities, oils, and sizes that could interfere with dye uptake. This is typically done with a non-ionic detergent and an alkaline solution.
2. Dyebath Preparation: A dyebath is prepared with the following components:
  - **Disperse Red 74:** The required amount of dye is first pasted with a small amount of a dispersing agent to ensure it is finely and evenly dispersed in the water.
  - Dispersing Agent: A surfactant that keeps the dye particles from agglomerating in the dyebath.
  - pH Control: The pH of the dyebath is adjusted to an acidic range of 4.5-5.5 using acetic acid. [9] This is the optimal pH range for the stability of most disperse dyes and for polyester dyeing.
  - Water: Softened or deionized water is used to prevent interference from hard water ions.
3. Dyeing Cycle:
  - The polyester fabric is loaded into the dyeing machine.
  - The prepared dyebath is added, and the machine is sealed.
  - The temperature is gradually raised to 60 °C and held for a short period to allow for even initial dye absorption.
  - The temperature is then raised to 130 °C at a controlled rate (e.g., 1.5-2 °C/minute) to ensure level dyeing.[3][6]

- Dyeing is continued at 130 °C for 30-60 minutes, depending on the desired depth of shade.  
[\[6\]](#)
- After the dyeing phase, the dyebath is slowly cooled to about 70-80 °C before draining. Rapid cooling can cause the fabric to crease.

4. After-treatment (Reduction Clearing): To improve the wash and rubbing fastness, a reduction clearing process is performed to remove any dye particles adhering to the fiber surface.

- The dyed fabric is treated in a fresh bath containing sodium hydrosulfite (a reducing agent) and sodium hydroxide at 70-80 °C for 15-20 minutes.[\[3\]](#)
- The fabric is then thoroughly rinsed with hot and cold water and neutralized with a mild acid if necessary.
- Finally, the fabric is dried.

[Click to download full resolution via product page](#)

### HTHP Dyeing Workflow for Polyester

## Environmental and Toxicological Considerations

The environmental impact of synthetic dyes is a significant concern for the textile industry. Azo dyes, in particular, have been scrutinized due to the potential for the reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens. The manufacturing process of **Disperse Red 74** involves 4-nitrobenzenamine, an aromatic amine.

While specific ecotoxicity data such as LC50 values for **Disperse Red 74** are not readily available in the reviewed literature, the general class of disperse azo dyes has been studied. The low water solubility of disperse dyes means they have a lower immediate bioavailability in aquatic systems compared to soluble dyes. However, they can persist in sediments. The degradation of azo dyes in the environment can occur under anaerobic conditions, potentially leading to the formation of aromatic amines. Recent studies have explored the biodegradation of "Disperse Red" dyes using bacterial consortia, showing that a sequential anaerobic-aerobic treatment can be effective in decolorization and degradation.[\[10\]](#)

From a human health perspective, some disperse dyes are known to be skin sensitizers, and their presence in textiles can lead to contact dermatitis in sensitive individuals.

### Conclusion

**Disperse Red 74** is a commercially important monoazo dye with well-established synthesis and application methodologies. Its primary utility lies in the coloration of polyester and its blends, where it provides a vibrant red shade with good fastness properties, particularly when applied using the high-temperature, high-pressure dyeing method. The synthesis of **Disperse Red 74** follows a conventional diazotization and coupling pathway. While effective as a colorant, the environmental and toxicological aspects of **Disperse Red 74**, as with many synthetic dyes, warrant consideration. Further research into its specific ecotoxicity and the development of more sustainable dyeing practices are areas of ongoing importance for the textile industry. This technical guide has provided a comprehensive overview of the current knowledge on **Disperse Red 74**, offering valuable insights for professionals in the field.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [epsilonpigments.com](http://epsilonpigments.com) [epsilonpigments.com]
- 2. China Disperse Red 74 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [[china-dyestuff.com](http://china-dyestuff.com)]
- 3. [echemi.com](http://echemi.com) [echemi.com]
- 4. Disperse red 74 TDS|Disperse red 74 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [[enochdye.com](http://enochdye.com)]
- 5. China Biggest Disperse Red 74 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [[dyestuffscn.com](http://dyestuffscn.com)]
- 6. Low Price Low Quinoline Content Disperse Red 74 Suppliers, Manufacturers, Factory - Fucai Chem [[colorfuldyes.com](http://colorfuldyes.com)]
- 7. [chembk.com](http://chembk.com) [chembk.com]
- 8. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [[dynasty-chem.com](http://dynasty-chem.com)]
- 9. 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine [[dyestuffintermediates.com](http://dyestuffintermediates.com)]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Disperse Red 74: A Comprehensive Technical Review of its Synthesis and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029303#literature-review-on-the-synthesis-and-applications-of-disperse-red-74>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)